molecular formula C22H24N2O2S B1339477 (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole CAS No. 180637-89-2

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole

Cat. No.: B1339477
CAS No.: 180637-89-2
M. Wt: 380.5 g/mol
InChI Key: MJICWWOZPCLNBP-XSSIKURBSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process would depend on the specific substituents and their positions in the final compound.


Molecular Structure Analysis

The molecular structure of the compound would be influenced by the stereochemistry of the pyrrolidine ring. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Structural and Chemical Properties

  • Molecular Structure Analysis : Research on compounds similar to "(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole" has revealed detailed insights into their molecular structures. For instance, studies have shown that the indole ring system in these compounds is generally planar, with various substituents affecting the overall molecular conformation and interactions (Ravishankar et al., 2003).

  • Crystallography and Interactions : Crystallographic studies have provided insights into how these molecules interact within a crystal lattice, including hydrogen bonding and van der Waals interactions. Such studies are crucial in understanding the physical properties of these compounds (Thenmozhi et al., 2009).

Potential Applications

  • Cancer Research : Certain derivatives of indole, similar in structure to the compound , have been studied for their potential anticancer properties. Research has explored how different substitutions on the indole ring can influence these properties, which is critical for the development of new anticancer drugs (Kwak et al., 2006).

  • Ligand Development : Compounds with a similar structure have been investigated for their use as ligands, particularly in targeting specific receptors. This research is significant in drug development, where specificity and affinity of ligands are crucial for therapeutic efficacy (Egle et al., 2003).

  • Synthetic Chemistry : These compounds have also been used in the synthesis of more complex molecules. Their unique structures make them useful intermediates in the construction of diverse chemical entities, which can have various applications in medicinal chemistry and material science (Joseph et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Compounds containing a pyrrolidine ring have been found to have various biological activities, including inhibitory activity on certain human enzymes .

Future Directions

Future research could involve the design of new compounds with the pyrrolidine scaffold, with different biological profiles. This could be guided by a better understanding of the structure-activity relationship of these compounds .

Properties

IUPAC Name

5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3/b13-11+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJICWWOZPCLNBP-XSSIKURBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)/C=C/S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601127069
Record name 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indole
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Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188113-72-6, 180637-89-2
Record name 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indole
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Record name (R,E)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole
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Record name 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indole
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Record name (R)-3-[(1-methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)ethenyl]-1H-indole
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Record name (R)-3-(1-methyl-2-pyrrolidinylmethyl)-5-[2-phenylsulphonyl)vinyl]-1H-indole
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Record name (R,E)-3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-5-(2-(PHENYLSULFONYL)VINYL)-1H-INDOLE
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